

Technical Support Center: JNJ-16241199 (Quisinostat) Animal Studies

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Compound of Interest

Compound Name: JNJ-16241199

Cat. No.: B1684146

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of **JNJ-16241199** (Quisinostat) in animal studies.

I. Frequently Asked Questions (FAQs)

Q1: What is **JNJ-16241199** and what is its mechanism of action?

JNJ-16241199, also known as Quisinostat, is a second-generation, orally available, potent hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It targets both class I and II HDACs, leading to an increase in the acetylation of histones and other proteins. This alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]

Q2: What are the primary toxicities observed with **JNJ-16241199** in animal and human studies?

The main dose-limiting toxicities associated with **JNJ-16241199** are cardiovascular and hepatic.[1][4]

- Cardiovascular: In a Phase I clinical trial, predominantly cardiovascular toxicities were observed, including tachyarrhythmias and ST/T-wave abnormalities.[1][4] Preclinical studies with other pan-HDAC inhibitors have also pointed to concerns about cardiotoxicity, particularly QT interval prolongation.

- Hepatic: Abnormal liver function tests have been reported as a non-cardiac dose-limiting toxicity in clinical studies.[\[1\]](#)[\[4\]](#)
- General: Fatigue, nausea, decreased appetite, and vomiting are other treatment-emergent adverse events.[\[1\]](#)[\[4\]](#) In a preclinical study in mice, a daily dose of 5 mg/kg for 21 days was found to exceed the maximum tolerated dose (MTD) in non-engrafted NOD/SCID mice.[\[2\]](#)

Q3: Are there general strategies to mitigate the toxicity of HDAC inhibitors like **JNJ-16241199**?

Yes, several strategies are being explored to reduce the toxicity of HDAC inhibitors:

- Intermittent Dosing: Clinical data for Quisinostat suggests that intermittent dosing schedules (e.g., three times weekly) are better tolerated than continuous daily dosing.[\[1\]](#)[\[4\]](#)
- Isoform-Selective Inhibition: Developing inhibitors that target specific HDAC isoforms may offer a better therapeutic window with reduced toxicity compared to pan-HDAC inhibitors.
- Combination Therapy: Combining HDAC inhibitors with other agents could allow for lower, less toxic doses of each compound while maintaining or enhancing efficacy.
- Cardioprotective and Hepatoprotective Agents: Co-administration of agents that protect the heart and liver is a potential strategy, although specific agents for use with **JNJ-16241199** require further investigation.

II. Troubleshooting Guides

Managing Cardiovascular Toxicity

Issue: Observation of electrocardiogram (ECG) abnormalities, such as QT interval prolongation or arrhythmias, in animals treated with **JNJ-16241199**.

Potential Causes:

- Inhibition of cardiac ion channels, a known risk with some HDAC inhibitors.
- Transcriptional changes in genes related to ion channel trafficking and localization.

Troubleshooting Protocol:

- Baseline and Continuous Monitoring:
 - Obtain baseline ECG recordings for all animals before initiating treatment.
 - Implement continuous or frequent ECG monitoring, especially during the expected Tmax of the drug and for a prolonged period after, as some effects can be delayed.[\[5\]](#)[\[6\]](#)
- Dose and Schedule Adjustment:
 - If cardiotoxicity is observed, consider reducing the dose of **JNJ-16241199**.
 - Switch from a continuous daily dosing schedule to an intermittent one (e.g., Monday, Wednesday, Friday).[\[1\]](#) Clinical data indicates this is better tolerated.[\[1\]](#)
- Investigate Cardioprotective Co-medications (Experimental):
 - Based on preclinical research with other cardiac stressors, consider investigating the co-administration of agents with known cardioprotective effects. For example, some studies have explored the use of HDAC inhibitors themselves in a cardioprotective context against ischemia-reperfusion injury, suggesting complex mechanisms at play.[\[7\]](#)[\[8\]](#) Further research is needed to identify specific protective agents against **JNJ-16241199**-induced cardiotoxicity.
- Terminal Cardiac Evaluation:
 - At the end of the study, perform detailed histopathological examination of the heart tissue to look for any signs of cardiomyopathy, which has been observed in rats with other HDAC inhibitors.[\[9\]](#)

Quantitative Data on Cardiovascular Effects of HDAC Inhibitors:

Parameter	Observation	Species	Compound Class	Citation
QTc Interval	Delayed and persistent increases	Dog	Various HDAC inhibitors	[5][6]
Heart Rate	Increased	Dog	Belinostat (hydroxamate)	[9]
Cardiomyopathy	Microscopic findings	Rat	Belinostat (hydroxamate)	[9]
Heart Weight	Increased	Dog	Belinostat (hydroxamate)	[9]

Managing Hepatotoxicity

Issue: Elevated liver enzymes (e.g., ALT, AST) or other signs of liver damage in animals receiving **JNJ-16241199**.

Potential Causes:

- Off-target effects of pan-HDAC inhibition on liver cells.
- Drug metabolism-related stress on the liver.

Troubleshooting Protocol:

- Regular Liver Function Monitoring:
 - Collect blood samples at baseline and at regular intervals throughout the study to monitor liver enzyme levels.
- Dose and Schedule Modification:
 - If hepatotoxicity is detected, reduce the dose of **JNJ-16241199**.

- Implement an intermittent dosing schedule, which has been shown to be better tolerated overall.[1]
- Explore Hepatoprotective Strategies (Experimental):
 - Consider investigating the co-administration of hepatoprotective agents. While specific agents for **JNJ-16241199** have not been reported, research on other HDAC inhibitors could provide leads.
- Histopathological Analysis:
 - At the conclusion of the study, perform a thorough histopathological evaluation of liver tissue to identify any cellular damage, inflammation, or fibrosis.

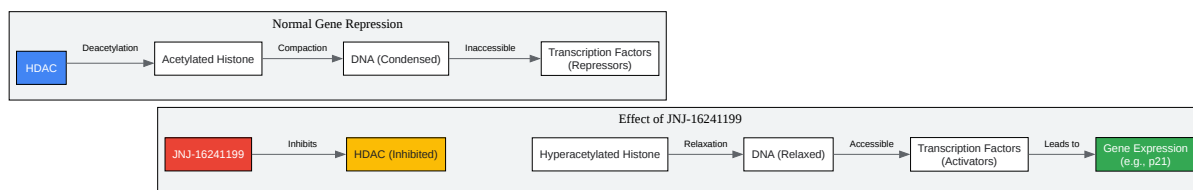
III. Experimental Protocols & Methodologies

In Vivo Toxicity Assessment in Mice (Pediatric Preclinical Testing Program):

- Animal Model: Non-engrafted NOD/SCID mice.
- Drug Formulation: **JNJ-16241199** formulated in 10% hydroxy-propyl- β -cyclodextrin, 25 mg/mL mannitol, in sterile water for injection.[2]
- Dosing: 5 mg/kg administered intraperitoneally daily for 21 days.[2]
- Observations: This dosing regimen exceeded the Maximum Tolerated Dose (MTD).[2] For tumor-bearing xenograft models, a reduced dose of 2.5 mg/kg was used for ALL models and was well tolerated.[2]

IV. Visualizations

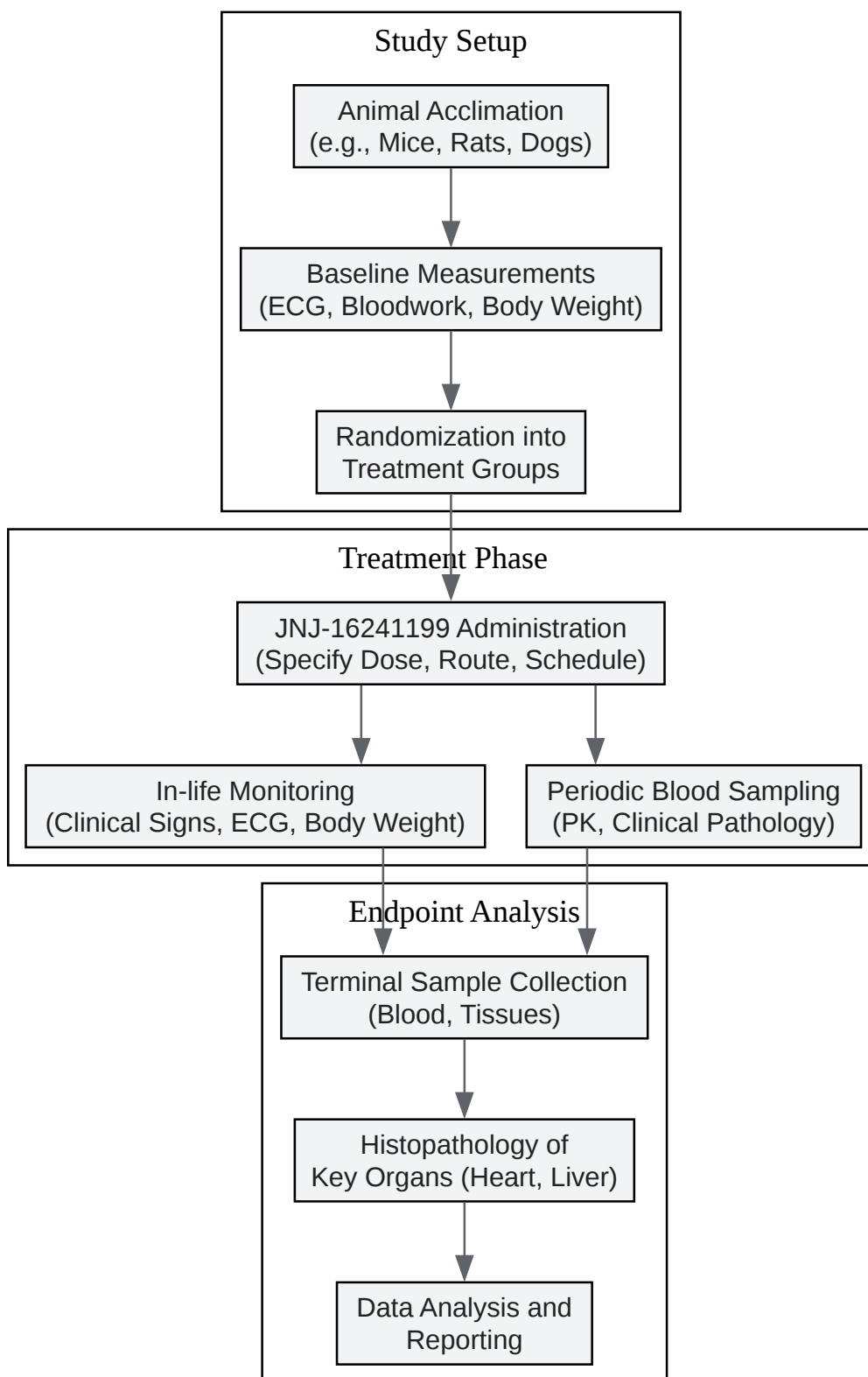
Signaling Pathway: HDAC Inhibition and Gene Expression



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Caption: Mechanism of action of **JNJ-16241199** on histone acetylation and gene expression.

Experimental Workflow: In Vivo Toxicity Study



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Caption: General workflow for conducting a preclinical in vivo toxicity study of **JNJ-16241199**.

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